molecular formula C22H15N B1361224 9-(1-Naphthyl)carbazole CAS No. 22034-43-1

9-(1-Naphthyl)carbazole

Cat. No.: B1361224
CAS No.: 22034-43-1
M. Wt: 293.4 g/mol
InChI Key: QSOAYCUFEQGHDN-UHFFFAOYSA-N
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Description

9-(1-Naphthyl)carbazole is an organic compound with the molecular formula C22H15N. It is a derivative of carbazole, where a naphthyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Naphthyl)carbazole typically involves the reaction of carbazole with 1-bromonaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9-(1-Naphthyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

9-(1-Naphthyl)carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(1-Naphthyl)carbazole involves its interaction with various molecular targets and pathways. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through its conjugated system. This property is crucial for its use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Comparison with Similar Compounds

Uniqueness: 9-(1-Naphthyl)carbazole is unique due to its enhanced photophysical properties, making it more suitable for applications in organic electronics compared to its analogs. The presence of the naphthyl group increases its conjugation length, thereby improving its electronic properties .

Properties

IUPAC Name

9-naphthalen-1-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAYCUFEQGHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347813
Record name 9-(1-Naphthyl)-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22034-43-1
Record name 9-(1-Naphthyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(1-Naphthyl)carbazole
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Synthesis routes and methods I

Procedure details

21 g (0.1 mol) of 1-bromonaphthalene, 17 g (0.1 mol) of carbazole, 950 mg (5 mmol) of copper iodide (I), 33 g (240 mmol) of potassium carbonate, and 660 mg (2.5 mmol) of 18-crown-6-ether were put into a 500 mL three-neck flask, and nitrogen substitution was carried out in the flask. To this mixture was added 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU), which was followed by stirring for 6 hours at 170° C. under nitrogen. To this reaction mixture was further added 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper iodide (I), and 2.6 g (10 mmol) of 18-crown-6-ether, and stirring was further conducted for 7.5 hours at 170° C. Furthermore, to this reaction mixture was added 10 g (50 mmol) of 1-bromonaphthalene, and additional stirring was carried out for 6 hours at 180° C. After the reaction was completed, to this reaction mixture was added about 200 mL of toluene and about 100 mL of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite. The obtained filtrate was filtered through Florisil and celite. The obtained filtrate was separated into an organic layer and an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid and then with water, the organic layer was dried over magnesium sulfate. This suspension was filtered through Florisil and celite. The filtrate was concentrated to give an oily substrate, and methanol was added to this oily substrate, followed by irradiation with ultrasound to precipitate a solid. The solid precipitated was collected by suction filtration, giving 22 g of 9-(1-naphthyl)carbazole as white powder (75% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=10:1) of 9-(1-naphthyl)carbazole, 1-bromonaphthalene, and carbazole were 0.61, 0.74, and 0.24, respectively.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
catalyst
Reaction Step Three
Quantity
660 mg
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

21 g (0.1 mol) of 1-bromonaphthalene, 17 g (0.1 mol) of carbazole, 950 mg (5 mmol) of copper iodide (1), 33 g (240 mmol) of potassium carbonate, and 660 mg (2.5 mmol) of 18-crown-6-ether were put into a 500 mL three-neck flask, and nitrogen substitution was carried out in the flask. To this mixture was added 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU), which was followed by stirring for 6 hours at 170° C. under nitrogen. To this reaction mixture was further added 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper iodide (I), and 2.6 g (10 mmol) of 18-crown-6-ether, and stirring was further conducted for 7.5 hours at 170° C. Furthermore, to this reaction mixture was added 10 g (50 mmol) of 1-bromonaphthalene, and additional stirring was carried out for 6 hours at 180° C. After the reaction was completed, to this reaction mixture was added about 200 mL of toluene and about 100 of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite. The obtained filtrate was filtered through Florisil and celite. The obtained filtrate was separated into an organic layer and an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid and then with water, the organic layer was dried over magnesium sulfate. This suspension was filtered through Florisil and celite. The filtrate was concentrated to give an oily substrate, and methanol was added to this oily substrate, followed by irradiation with ultrasound to precipitate a solid. The solid precipitated was collected by suction filtration, giving 22 g of 9-(1-naphthyl)carbazole as white powder (75% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=10:1) of 9-(1-naphthyl)carbazole, 1-bromonaphthalene, and carbazole were 0.61, 0.74, and 0.24, respectively.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
catalyst
Reaction Step Three
Quantity
660 mg
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes this 9-(1-Naphthyl)carbazole derivative unique in terms of its electronic properties and potential applications in OLEDs?

A1: The synthesized compound, 3,6-di(4,4′-dimethoxydiphenylaminyl)-9-(1-naphthyl)carbazole, exhibits bipolar semiconducting properties []. This means it can transport both holes and electrons, a valuable characteristic for OLED applications. This property stems from its molecular structure, where the carbazole core acts as an electron-rich unit and the dimethoxydiphenylamine substituents act as electron-donating groups. This unique electronic configuration allows the compound to participate in exciplex formation, leading to a voltage-dependent electroluminescence spectrum in the region of 550–650 nm []. This tunable emission characteristic makes it a promising candidate for developing efficient and color-tunable OLED devices.

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